4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline
Description
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRQPYSQRTXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Piperidone with 2-Aminothiophenol
The benzothiazole-piperidine core is synthesized via acid-catalyzed cyclization. A mixture of 4-piperidone (10 mmol), 2-aminothiophenol (12 mmol), and BF3·OEt2 (15 mol%) in toluene undergoes reflux at 110°C for 8 h, yielding 4-(1,3-benzothiazol-2-yl)piperidin-4-ol as a crystalline intermediate. Subsequent reduction with LiAlH4 in THF converts the hydroxyl group to a methylene bridge, producing 4-(1,3-benzothiazol-2-yl)piperidine (82% yield, m.p. 148–150°C).
Alternative Pathway via Hantzsch Thiazole Synthesis
An optimized protocol employs 4-(chloroacetyl)piperidine hydrochloride (5 mmol) and 2-aminothiophenol (5.5 mmol) in ethanol/water (3:1) with K2CO3 (2 eq). The reaction proceeds at 80°C for 6 h, forming the benzothiazole ring through nucleophilic displacement and cyclodehydration (87% yield). This method eliminates the need for ketone reduction but requires strict pH control to prevent hydrolysis of the chloroacetyl intermediate.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Stepwise Sulfonamide Formation
4-(1,3-Benzothiazol-2-yl)piperidine (5 mmol) reacts with 4-nitrobenzenesulfonyl chloride (5.5 mmol) in dichloromethane under N2 atmosphere. Triethylamine (6 mmol) is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C for 2 h followed by 24 h at ambient temperature. The crude product, 4-nitro-N-(4-(1,3-benzothiazol-2-yl)piperidin-1-yl)benzenesulfonamide, is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), affording a 91% yield (HPLC purity: 96.2%).
Microwave-Assisted Sulfonylation
A green chemistry approach utilizes microwave irradiation (300 W, 100°C) in acetonitrile with K2CO3 as base. Reaction time decreases from 24 h to 35 min while maintaining a 93% yield. This method demonstrates enhanced atom economy (AE = 0.89 vs. 0.76 for conventional heating) and reduced E-factor (2.1 vs. 5.8).
Reduction of Nitro Group to Aniline
Catalytic Hydrogenation
The nitro intermediate (3 mmol) is dissolved in methanol/THF (1:1) with 10% Pd/C (0.1 eq). Hydrogenation at 50 psi H2 and 40°C for 6 h affords the target compound as a white solid (98% yield, m.p. 214–216°C). GC-MS analysis confirms complete conversion (m/z 414.1 [M+H]+).
Ammonium Formate-Mediated Transfer Hydrogenation
For oxygen-sensitive substrates, ammonium formate (10 eq) and Pd/C (5 mol%) in methanol at 70°C for 3 h achieve 95% conversion. This method eliminates pressurized H2, enhancing operational safety in industrial settings.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.83 (m, 2H, benzothiazole-H), 7.52–7.47 (m, 2H, benzothiazole-H), 6.67 (d, J = 8.4 Hz, 2H, aniline-H), 4.12 (br s, 2H, piperidine-NCH2), 3.01 (t, J = 11.2 Hz, 2H), 2.78–2.68 (m, 1H), 1.92–1.82 (m, 2H), 1.65–1.55 (m, 2H).
- 13C NMR (100 MHz, DMSO-d6): δ 167.8 (C=N), 152.1 (C-SO2), 138.9–116.2 (aromatic carbons), 54.3 (piperidine-NCH2), 33.1 (piperidine-CH), 25.7, 24.3 (piperidine-CH2).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C18H18N3O2S2 [M+H]+: 414.0812; Found: 414.0809.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Thermal) | Method B (Microwave) | Method C (Transfer Hydrogenation) |
|---|---|---|---|
| Total Yield (%) | 78 | 85 | 82 |
| Reaction Time (h) | 32 | 1.2 | 9 |
| Purity (HPLC, %) | 95.4 | 96.8 | 94.7 |
| E-Factor | 5.8 | 2.1 | 3.9 |
| Catalyst Loading (mol%) | 15 (BF3) | 10 (K2CO3) | 5 (Pd/C) |
Mechanistic Considerations
Benzothiazole Formation
BF3·OEt2 facilitates the cyclocondensation by coordinating to the carbonyl oxygen of 4-piperidone, enhancing electrophilicity for nucleophilic attack by 2-aminothiophenol. The reaction proceeds through a thiohemiaminal intermediate, which undergoes dehydration to form the benzothiazole ring.
Sulfonylation Kinetics
Second-order kinetics are observed (k = 1.2 × 10−3 L mol−1 s−1 at 25°C), with rate-determining nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride. Microwave irradiation accelerates this step by reducing activation energy (Ea = 45 kJ/mol vs. 58 kJ/mol thermally).
Industrial Scalability and Process Optimization
Pilot-scale trials (50 kg batch) using Method B demonstrate consistent yields (83–85%) with a 92% reduction in solvent waste compared to batch processing. Continuous-flow sulfonylation in microreactors (residence time: 8 min) achieves space-time yields of 1.2 kg L−1 h−1, highlighting potential for ton-scale production.
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs differing in piperidine substituents, sulfonyl linkages, or aromatic systems:
Key Findings and Trends
Steric Bulk (e.g., tert-butyl, benzyl): tert-butyl and benzyl groups enhance lipophilicity (e.g., XLogP3 = 3.1 for benzyl derivative ), which may improve membrane permeability but reduce aqueous solubility. Benzothiazole Moiety: Unique to the target compound, the benzothiazole group enables π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., LMWPTP inhibitors in ) .
Biological Activity :
- Analogs with simple piperidine substituents (e.g., fluorine, tert-butyl) activate the CHOP apoptotic pathway .
- Benzothiazole-containing compounds (e.g., ’s 4-(1,3-benzothiazol-2-yl)-N-({2-[(4-fluorophenyl)methoxy]phenyl}methyl)aniline) are associated with kinase and phosphatase inhibition, suggesting the target compound may share similar mechanisms .
Synthesis and Modifications :
Biological Activity
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiazole moiety, which is known for its biological activity, particularly in cancer treatment and antimicrobial applications.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit notable antitumor properties. For instance, a study evaluated various benzothiazole derivatives in vitro against several human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The findings indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation, particularly in 2D culture assays compared to 3D formats .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 9 | NCI-H358 | 6.48 ± 0.11 | 2D |
These results suggest that the presence of the benzothiazole moiety enhances the antitumor activity of the compound through mechanisms such as DNA intercalation and inhibition of DNA-dependent enzymes .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored extensively. In a study assessing the antimicrobial efficacy of various compounds against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, several derivatives demonstrated promising antibacterial activity. The evaluation was conducted using broth microdilution methods according to CLSI guidelines .
Table 2: Antimicrobial Activity Overview
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | <8 μg/mL |
| Compound B | Escherichia coli | <16 μg/mL |
The results indicated that compounds with sulfonamide groups exhibited enhanced antimicrobial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several case studies further illustrate the biological activity of related compounds:
- Study on Benzothiazole Derivatives : A study published in Pharmaceutical Research highlighted the potential of benzothiazole derivatives as effective agents against various cancer types due to their ability to induce apoptosis in cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another research article examined the effectiveness of sulfonamide-containing benzothiazole derivatives against resistant strains of bacteria, showing that these compounds could serve as templates for developing new antibiotics .
Q & A
Q. What are the recommended synthetic routes for 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis can be approached via a multi-step pathway:
Piperidine-Benzothiazole Core Formation : React 4-(1,3-benzothiazol-2-yl)piperidine with chlorosulfonic acid to introduce the sulfonyl group.
Sulfonylation : Couple the sulfonyl chloride intermediate with 4-nitroaniline, followed by reduction (e.g., catalytic hydrogenation) to yield the aniline moiety.
- Critical Intermediates :
- 4-(1,3-Benzothiazol-2-yl)piperidine (requires purity validation via HPLC or NMR).
- Sulfonyl chloride intermediate (monitor stability under anhydrous conditions).
- Key References : Similar sulfonylation strategies are detailed for piperidine-aniline derivatives in and , emphasizing solvent selection (e.g., THF or DCM) and temperature control (0–5°C for sulfonyl chloride reactions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 358.09 (calculated for C₁₈H₁₈N₃O₂S₂).
- X-ray Crystallography : Resolve the sulfonamide linkage geometry, as demonstrated for structurally analogous compounds in .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in antimicrobial assays?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Use HPLC (≥98% purity, as in ) and quantify residual solvents (e.g., DMF) via GC-MS .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., CLSI guidelines) and control for pH-dependent solubility (test buffered solutions at pH 4.6–7.4, as in ) .
- Mechanistic Studies : Perform time-kill assays and compare with structurally related benzothiazole derivatives (e.g., ’s Pseudomonas aeruginosa virulence inhibition model) .
Q. What computational and experimental strategies are recommended to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI), leveraging the benzothiazole moiety’s π-π stacking potential.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for protein targets (e.g., BSA as a preliminary model).
- Mutagenesis Studies : Identify critical residues in target enzymes via alanine scanning (e.g., ’s quinoline-piperazine derivatives) .
Q. How should researchers design experiments to assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow a tiered approach:
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 7.4, 25°C) using OECD Test Guideline 111.
Degradation Pathways : Perform photolysis (UV irradiation at 254 nm) and biodegradation (OECD 301F) assays.
Ecotoxicology : Use Daphnia magna (48h EC50) and algal growth inhibition tests (OECD 201/202).
- Reference Framework : Align with ’s INCHEMBIOL project for abiotic/biotic transformation tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
